molecular formula C11H19NO4 B137925 N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid CAS No. 143347-31-3

N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid

Cat. No.: B137925
CAS No.: 143347-31-3
M. Wt: 229.27 g/mol
InChI Key: QLAPBGOWPAREKM-UHFFFAOYSA-N
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Description

N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid is a chemical compound with the molecular formula C9H15NO2 It is a derivative of pentanamine, where the nitrogen atom is substituted with a methyl group and a 2-propynyl group The compound is paired with ethanedioate (oxalate) in a 1:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid typically involves the alkylation of N-methylpentanamine with propargyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The product is then reacted with oxalic acid to form the ethanedioate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the reaction conditions such as temperature, pressure, and pH, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. The propargyl group may play a role in the compound’s reactivity, enabling it to form covalent bonds with specific amino acid residues in proteins, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-propyl-1-pentanamine: Similar structure but lacks the propargyl group.

    1-Pentanamine, N-methyl-: Similar structure but lacks both the propargyl group and the ethanedioate salt.

Uniqueness

N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid is unique due to the presence of the propargyl group, which imparts distinct chemical reactivity and potential biological activity. The ethanedioate salt form also enhances its solubility and stability, making it suitable for various applications.

Properties

CAS No.

143347-31-3

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

N-methyl-N-prop-2-ynylpentan-1-amine;oxalic acid

InChI

InChI=1S/C9H17N.C2H2O4/c1-4-6-7-9-10(3)8-5-2;3-1(4)2(5)6/h2H,4,6-9H2,1,3H3;(H,3,4)(H,5,6)

InChI Key

QLAPBGOWPAREKM-UHFFFAOYSA-N

SMILES

CCCCCN(C)CC#C.C(=O)(C(=O)O)O

Canonical SMILES

CCCCCN(C)CC#C.C(=O)(C(=O)O)O

143347-31-3

Synonyms

1-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1)

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Bromopentane (12.1 g, 80 mmoles) and N-methylpropargylamine (11.1 g, 160 mmoles) were refluxed in absolute ethanol (75 mL) for 72 h. to give (after addition to 80 mmoles of oxalic acid in ether) the title compound in 60% yield after recrystallization from methanol-ether, m.p.=101°-103° C.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
80 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
60%

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